molecular formula C14H16N2O B3008961 [6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine CAS No. 954260-72-1

[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine

Cat. No.: B3008961
CAS No.: 954260-72-1
M. Wt: 228.295
InChI Key: SOXVQJKTEITLAB-UHFFFAOYSA-N
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Description

[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine: is an organic compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This compound is characterized by a pyridine ring substituted with a methanamine group and a dimethylphenoxy group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. Its structure suggests possible interactions with biological targets such as enzymes and receptors.

    Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme kinetics, receptor binding, and other biological processes.

Industry:

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Substitution with Dimethylphenoxy Group:

    Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives, enhancing the compound’s chemical versatility.

    Substitution: The dimethylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of [6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

  • [6-(2,5-Dimethylphenoxy)pyridin-3-yl]methylamine hydrochloride
  • 3-Pyridinemethanamine, 6-(2,5-dimethylphenoxy)-

Comparison:

Properties

IUPAC Name

[6-(2,5-dimethylphenoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-3-4-11(2)13(7-10)17-14-6-5-12(8-15)9-16-14/h3-7,9H,8,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXVQJKTEITLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=NC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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